molecular formula C27H24O8 B1620234 (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate CAS No. 7494-44-2

(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate

Cat. No.: B1620234
CAS No.: 7494-44-2
M. Wt: 476.5 g/mol
InChI Key: UTEZHORWKBBBND-UHFFFAOYSA-N
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Description

(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate: is a chemical compound belonging to the class of esters. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research and industry.

Preparation Methods

The synthesis of (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate typically involves the esterification of the corresponding alcohol and acid derivatives. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide or potassium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex ester structures. Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications. Industry: The compound is used in the production of polymers and resins, as well as in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism by which (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation .

Comparison with Similar Compounds

    4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor in the preparation of various derivatives.

    4,4’-Dichlorobenzophenone: Used in the production of polymers and as an intermediate in organic synthesis.

Uniqueness: (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate stands out due to its unique ester structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEZHORWKBBBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996443
Record name 2,3,4-Tri-O-benzoyl-6-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-44-2
Record name NSC400292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4-Tri-O-benzoyl-6-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate
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(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate
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(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate
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(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate
Reactant of Route 5
(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate
Reactant of Route 6
(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate

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